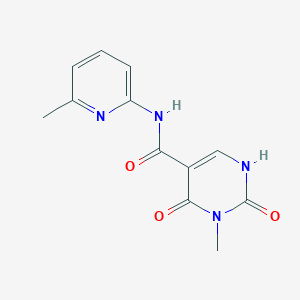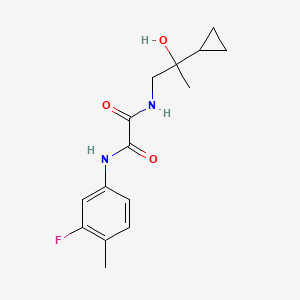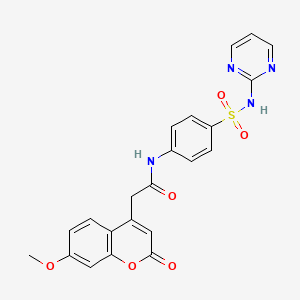
methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate (MBMPC) is a novel and versatile chemical compound, which has been extensively studied in recent years due to its wide range of applications in both scientific research and practical applications. MBMPC is a type of pyrazole derivative, which is a heterocyclic aromatic compound containing five carbon atoms and two nitrogen atoms in a ring structure. The compound is known for its unique properties, such as its ability to act as a catalyst for various reactions, its high solubility in organic solvents, and its ability to form stable complexes with other molecules. Furthermore, MBMPC has been shown to have potential applications in the fields of medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
Synthesis and Medicinal Applications
One of the primary applications of methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate derivatives is in the synthesis of novel compounds with potential therapeutic benefits. For instance, compounds synthesized from pyrazole derivatives have been investigated for their analgesic and anti-inflammatory activities, highlighting the compound as a precursor for the development of new analgesics and anti-inflammatory agents (Gokulan et al., 2012). Similarly, derivatives synthesized for targeting the A2A adenosine receptor or as potential pesticide lead compounds have demonstrated the versatility of this compound in drug discovery and agricultural applications (Xiao et al., 2008).
Material Science and Catalysis
Beyond medicinal chemistry, pyrazole derivatives also find applications in material science and as catalysts in chemical synthesis. For example, the synthesis of coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands demonstrates the role of such derivatives in constructing complex structures with potential applications in catalysis, molecular recognition, or as materials with unique properties (Cheng et al., 2017).
Antimicrobial and Antitumor Agents
The antimicrobial and antitumor activities of pyrazole derivatives further exemplify the broad applicability of these compounds in developing new therapeutic agents. Studies have shown the effectiveness of these derivatives against various microbial strains and their potential as antitumor agents, underscoring their importance in addressing global health challenges (Kendre et al., 2013), (Abonía et al., 2011).
Corrosion Inhibition
Additionally, pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, showcasing their utility in industrial applications to enhance material longevity and resistance against corrosive agents (Herrag et al., 2007).
properties
IUPAC Name |
methyl 3-benzylsulfanyl-5-methyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-11(13(16)17-2)12(15-14-9)18-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXKDGKEKUGNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)SCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(benzylsulfanyl)-3-methyl-1H-pyrazole-4-carboxylate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2879771.png)


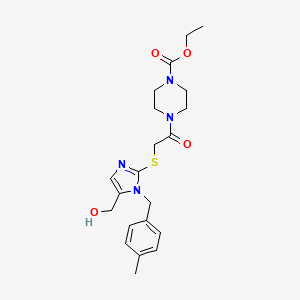
![(2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan](/img/structure/B2879778.png)
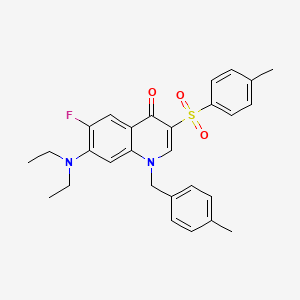
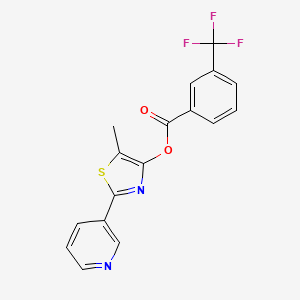
![Tert-butyl N-[5-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2879784.png)
![ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2879785.png)

